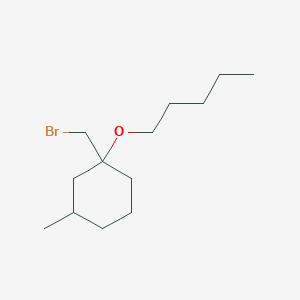

1-(Bromomethyl)-3-methyl-1-(pentyloxy)cyclohexane

Description

1-(Bromomethyl)-3-methyl-1-(pentyloxy)cyclohexane is a brominated cyclohexane derivative featuring three functional groups: a bromomethyl (-CH2Br), a methyl (-CH3), and a pentyloxy (-O-C5H11) substituent. The bromomethyl group is reactive in nucleophilic substitutions, while the pentyloxy chain may enhance solubility in nonpolar solvents and influence steric interactions during reactions.

Properties

Molecular Formula |

C13H25BrO |

|---|---|

Molecular Weight |

277.24 g/mol |

IUPAC Name |

1-(bromomethyl)-3-methyl-1-pentoxycyclohexane |

InChI |

InChI=1S/C13H25BrO/c1-3-4-5-9-15-13(11-14)8-6-7-12(2)10-13/h12H,3-11H2,1-2H3 |

InChI Key |

HSKCIEIAVCZQCC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1(CCCC(C1)C)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-3-methyl-1-(pentyloxy)cyclohexane typically involves multiple steps. One common method is the bromination of a suitable precursor, such as 3-methyl-1-(pentyloxy)cyclohexane, using bromine or a brominating agent like N-bromosuccinimide (NBS) under radical conditions . The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform, and the reaction mixture is irradiated with UV light to initiate the radical bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and may involve techniques such as distillation, recrystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-3-methyl-1-(pentyloxy)cyclohexane can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide, ammonia, thiols.

Elimination: Potassium tert-butoxide, sodium ethoxide.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Substitution: Alcohols, amines, thioethers.

Elimination: Alkenes.

Oxidation: Ketones, carboxylic acids.

Scientific Research Applications

1-(Bromomethyl)-3-methyl-1-(pentyloxy)cyclohexane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-methyl-1-(pentyloxy)cyclohexane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the expulsion of the bromide ion . The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Molecular Structure and Substituent Effects

The table below compares key structural and functional attributes of 1-(Bromomethyl)-3-methyl-1-(pentyloxy)cyclohexane with related compounds:

Key Observations:

- Substituent Diversity: The target compound’s pentyloxy group distinguishes it from simpler brominated cyclohexanes like 1-Bromo-3-methylcyclohexane.

- Electron Effects : The methanesulfonyl group in 1-(Bromomethyl)-1-methanesulfonylcyclohexane is strongly electron-withdrawing, making the adjacent bromine more reactive in nucleophilic substitutions. In contrast, the pentyloxy group in the target compound is electron-donating, which could stabilize carbocation intermediates in SN1 reactions .

- Ring Conformation : Cyclohexane derivatives (e.g., (Bromomethyl)cyclohexane) exhibit chair conformations, whereas cyclohexene analogs (e.g., 1-Bromo-6-prop-2-ynyloxy cyclohexene from ) have planar, conjugated double bonds that alter reactivity and ring strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.